Sodium 6-chloropyrazine-2-sulfinate

Sequential cross-coupling Bis(hetero)aryl synthesis Orthogonal functionalization

Sodium 6-chloropyrazine-2-sulfinate (CAS 2137734-61-1, molecular formula C₄H₂ClN₂NaO₂S, molecular weight 200.58 g/mol) is a heterocyclic sulfinate salt featuring a pyrazine ring substituted with chlorine at the 6-position and a sodium sulfinate group at the 2-position. The compound belongs to the emerging class of heteroaromatic sulfinates that have been demonstrated as effective nucleophilic coupling partners in palladium-catalyzed desulfinative cross-coupling reactions, serving as bench-stable alternatives to heterocyclic boronic acids which are often plagued by protodeboronation and limited shelf stability.

Molecular Formula C4H2ClN2NaO2S
Molecular Weight 200.58 g/mol
Cat. No. B12965053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 6-chloropyrazine-2-sulfinate
Molecular FormulaC4H2ClN2NaO2S
Molecular Weight200.58 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)Cl)S(=O)[O-].[Na+]
InChIInChI=1S/C4H3ClN2O2S.Na/c5-3-1-6-2-4(7-3)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1
InChIKeyQAYBZNHWLDTRIB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 6-Chloropyrazine-2-Sulfinate (CAS 2137734-61-1): Heterocyclic Sulfinate Building Block for Procurement in Medicinal Chemistry and Cross-Coupling Synthesis


Sodium 6-chloropyrazine-2-sulfinate (CAS 2137734-61-1, molecular formula C₄H₂ClN₂NaO₂S, molecular weight 200.58 g/mol) is a heterocyclic sulfinate salt featuring a pyrazine ring substituted with chlorine at the 6-position and a sodium sulfinate group at the 2-position . The compound belongs to the emerging class of heteroaromatic sulfinates that have been demonstrated as effective nucleophilic coupling partners in palladium-catalyzed desulfinative cross-coupling reactions, serving as bench-stable alternatives to heterocyclic boronic acids which are often plagued by protodeboronation and limited shelf stability [1]. Its dual-functionality — a sulfinate group for C–C bond formation and a chlorine atom enabling downstream SNAr or further cross-coupling chemistry — positions it as a differentiated intermediate for constructing bis(hetero)aryl scaffolds prevalent in therapeutic and agrochemical molecules [2].

Why Non-Chlorinated Pyrazine Sulfinates or Boronic Acid Alternatives Cannot Substitute for Sodium 6-Chloropyrazine-2-Sulfinate in Sequential Derivatization Workflows


Substituting sodium 6-chloropyrazine-2-sulfinate with sodium pyrazine-2-sulfinate (the non-chlorinated analog, MW 166.14) eliminates the chlorine leaving group required for orthogonal second-step functionalization, reducing the building block to a single-use coupling partner . Conversely, replacing the sulfinate functionality with a heterocyclic boronic acid — the traditional Suzuki–Miyaura coupling partner — introduces well-documented problems: 2-pyridyl and related heteroaryl boronic acids are notoriously susceptible to protodeboronation, difficult to prepare in high purity, and exhibit poor storage stability relative to their sulfinate counterparts [1]. Heterocyclic sulfinates address these limitations by offering ease of preparation and use, storage stability, and reactive efficiency [2]. The 6-chloro substitution further distinguishes this compound by enabling sequential or iterative coupling strategies that neither the simple pyrazine sulfinate nor the boronic acid can support, making it the candidate of choice when a synthetic route demands a bifunctional pyrazine intermediate.

Sodium 6-Chloropyrazine-2-Sulfinate: Quantified Differentiation Evidence for Informed Procurement Decisions


Bifunctional Molecular Architecture: Orthogonal C–Cl and C–SO₂Na Reactive Sites Enable Sequential Derivatization Not Achievable with Sodium Pyrazine-2-Sulfinate

Sodium 6-chloropyrazine-2-sulfinate possesses two distinct reactive sites: a sulfinate anion at C-2 for palladium-catalyzed desulfinative C–C coupling, and a chlorine atom at C-6 for subsequent nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald–Hartwig, Suzuki, Negishi). In contrast, sodium pyrazine-2-sulfinate (CAS 1195769-90-4, MW 166.14 g/mol) contains only the sulfinate handle and lacks any halogen substituent, rendering it incapable of participating in sequential derivatization without additional pre-functionalization steps . The 6-chloro substituent is well-precedented in pyrazine chemistry as a leaving group; 6-chloropyrazine itself is a commercial starting material for SNAr reactions [1]. No direct head-to-head kinetic comparison between the 6-chloro derivative and the parent compound was identified in the accessed literature, representing a data gap that a procurement decision should acknowledge.

Sequential cross-coupling Bis(hetero)aryl synthesis Orthogonal functionalization

Heterocyclic Sulfinate Salts vs Heterocyclic Boronic Acids: Documented Superiority in Preparation, Stability, and Coupling Efficiency for Pyrazine Systems

The Willis group at Oxford demonstrated that heterocyclic sulfinates, including pyrazine-derived sulfinates, function as effective nucleophilic coupling partners with aryl chlorides and bromides under Pd(0) catalysis using a P(t-Bu)₂Me-derived catalyst at moderate temperatures [1]. Critically, the relevant comparator — heterocyclic boronic acids — are explicitly described as suffering from 'low efficiency, poor stability and difficulty in preparation' for many heterocycle-derived variants [2]. The 2-pyridyl boronic acid prototypes are particularly prone to protodeboronation, whereas pyridine and pyrazine sulfinates are straightforward to prepare, stable under extended storage, and deliver efficient coupling reactions, thus offering many advantages compared to the corresponding boron-derived reagents [3]. While these data are established for the pyridine-2-sulfinate and parent pyrazine-2-sulfinate systems, the 6-chloro substitution on the pyrazine ring is not expected to diminish and may enhance electrophilic character at the sulfinate-bearing carbon due to the electron-withdrawing effect of chlorine.

Palladium-catalyzed cross-coupling Desulfinative coupling Bench-stable reagents

Sodium Salt Form vs Free Sulfinic Acid: Enhanced Handling and Solubility for Laboratory-Scale Synthesis

Sodium 6-chloropyrazine-2-sulfinate is supplied as a sodium salt (C₄H₂ClN₂NaO₂S, MW 200.58), whereas the parent compound 6-chloropyrazine-2-sulfinic acid (C₄H₃ClN₂O₂S, MW 194.60) is the corresponding free acid . Sulfinic acids are known to be prone to disproportionation and oxidative degradation, while their sodium salt forms generally exhibit improved bench stability and aqueous solubility [1]. The sodium salt formulation facilitates direct use in aqueous or mixed aqueous-organic reaction media typical of palladium-catalyzed coupling conditions. No compound-specific stability or solubility comparison data for the 6-chloropyrazine series were identified in the accessed literature, and procurement decisions relying on this dimension should note the evidence is extrapolated from general sulfinate chemistry principles.

Reagent formulation Salt-form stability Laboratory handling

Sodium 6-Chloropyrazine-2-Sulfinate: Evidence-Backed Application Scenarios for Medicinal Chemistry and Agrochemical Synthesis


Sequential Bis(hetero)aryl Library Synthesis via Sulfinate Coupling Followed by SNAr or Cross-Coupling at C-6

Medicinal chemistry teams constructing bis(hetero)aryl screening libraries can exploit the orthogonal reactivity of sodium 6-chloropyrazine-2-sulfinate: first, palladium-catalyzed desulfinative coupling at C-2 installs one (hetero)aryl group; subsequently, the 6-chloro substituent undergoes SNAr with amines or alkoxides, or participates in a second Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, or Negishi) to introduce a second diversity element [1]. This sequential strategy avoids protecting group manipulations and is enabled specifically by the bifunctional architecture of this compound, which the non-chlorinated sodium pyrazine-2-sulfinate cannot support .

Replacement of Unstable Heterocyclic Boronic Acids in Late-Stage Functionalization of Drug Candidates

In late-stage functionalization campaigns where a pyrazine moiety must be coupled to a complex, precious aryl bromide intermediate, the bench-stable sulfinate salt offers a reliability advantage over heterocyclic boronic acids that are susceptible to protodeboronation under aqueous or thermal reaction conditions [1]. The CORDIS project explicitly identifies that heterocyclic sulfinates 'address many of the limitations of the corresponding boronic acids (ease of preparation and use, storage stability and reactive efficiency)' [2], making this compound a candidate for medicinal chemistry groups seeking robust, reproducible coupling protocols for heteroaryl–heteroaryl bond formation.

Agrochemical Intermediate for Sulfonamide or Sulfone Herbicide/Anti-Parasitic Scaffolds Featuring a Chloropyrazine Core

Pyrazine-containing sulfonamides and sulfones are established motifs in agrochemical active ingredients. Sodium 6-chloropyrazine-2-sulfinate can serve as a direct precursor to 6-chloropyrazine-2-sulfonamides and 6-chloropyrazine-2-sulfones via established sulfinate derivatization chemistry (oxidative chlorination to sulfonyl chloride followed by amine coupling, or radical-based sulfonylation) [1]. The 6-chloro substituent mirrors the substitution pattern found in known anti-coccidial sulfonamides such as sulfaclozine, providing a structural rationale for its selection in agrochemical lead optimization programs .

Continuous Flow Synthesis of Heteroaryl Sulfinate Building Blocks for Scale-Up Procurement

For process chemistry groups evaluating scalable routes to heteroaryl sulfinates, the continuous flow methodology demonstrated by Lima et al. (2020) provides a validated path to multigram quantities of heteroaryl sulfinates as bench-stable cross-coupling partners [1]. While the published flow protocol focused on lithium sulfinate salts, the methodology is adaptable to sodium salts and generates reactive partners that are efficient in palladium-catalyzed C(sp²)–C(sp²) cross-coupling, supporting the procurement of this compound as a key intermediate for pilot-scale synthesis campaigns.

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